1-(3-Chlorophenyl)butane-1,3-dione
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKHJDRCGTULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570553 | |
| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128486-09-9 | |
| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-(3-Chlorophenyl)butane-1,3-dione and Analogues
The creation of unsymmetrical β-diketones like this compound relies on several established methodologies, with the Claisen condensation being the most classic approach. nih.gov
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of β-keto esters and, by extension, 1,3-diketones. masterorganicchemistry.comorganic-chemistry.org The reaction involves the condensation of an ester with a ketone in the presence of a strong base. libretexts.orgfiveable.melibretexts.org For the synthesis of this compound, this typically involves the reaction of 3'-chloroacetophenone (B45991) with an acetate (B1210297) ester, such as ethyl acetate. fiveable.me
The mechanism proceeds through the deprotonation of the α-carbon of the ketone (3'-chloroacetophenone) by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide group from the ester results in the formation of the β-diketone. fiveable.mefiveable.me The choice of base is crucial, with common options including sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). nih.govmasterorganicchemistry.com The pKa of the α-hydrogens of a ketone (around 20) is lower than that of an ester (around 25), making the ketone more acidic and favoring its deprotonation to act as the nucleophile. libretexts.orglibretexts.org
A key consideration in Claisen condensations involving two different carbonyl compounds ("crossed" Claisen condensations) is the potential for a mixture of products. libretexts.orglibretexts.org However, in the case of a ketone and an ester, the difference in acidity of the α-hydrogens helps to direct the reaction. libretexts.orglibretexts.org
Table 1: Key Reactants and Conditions for Claisen Condensation
| Reactant Type | Role | Example for this compound Synthesis |
|---|---|---|
| Ketone | Nucleophile Precursor | 3'-Chloroacetophenone |
| Ester | Electrophile | Ethyl Acetate |
Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. psu.edunih.govnih.gov For the synthesis of 1,3-diketones and their derivatives, one-pot protocols can involve a sequence of reactions such as Claisen condensation followed by cyclization or other transformations. organic-chemistry.org For instance, a one-pot synthesis of 1,5-diketones has been developed using an aldol (B89426) condensation followed by a Michael addition. nih.gov While a specific one-pot protocol for this compound is not detailed in the provided results, the principles of one-pot synthesis are widely applied to structurally related compounds. These methods offer advantages in terms of reduced waste, time, and resources. organic-chemistry.org
The synthesis of an unsymmetrical β-diketone like this compound requires control of regioselectivity. In a crossed Claisen condensation between a ketone and an ester, the ketone preferentially forms the enolate due to the higher acidity of its α-protons compared to those of the ester. libretexts.org This inherent difference in reactivity provides a degree of regiochemical control.
For more complex unsymmetrical diketones, strategies have been developed to enhance regioselectivity. One approach involves the use of pre-formed ketone enolates, which are then reacted with an acylating agent. organic-chemistry.org Another strategy involves "soft enolization" using reagents like magnesium bromide etherate (MgBr₂·OEt₂) and a non-nucleophilic base, followed by acylation. organic-chemistry.org This method has been shown to be effective for the acylation of ketones with acyl chlorides. organic-chemistry.orgresearchgate.net Furthermore, pitting a conjugated ketone against an alkyl ketone in allylation reactions has demonstrated excellent regioselectivity, with the reaction occurring at the alkyl ketone. nih.gov These principles can be applied to control the regioselective synthesis of a wide range of unsymmetrical β-diketones.
The primary precursors for the synthesis of this compound are 3'-chloroacetophenone and an acetylating agent like ethyl acetate.
3'-Chloroacetophenone Synthesis: 3'-Chloroacetophenone can be prepared through various methods. One common industrial method is the Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Other synthetic routes include the oxidation of 3-chloroethylbenzene. The compound is commercially available from numerous chemical suppliers. chemicalbook.comchemicalbook.com It is described as having a melting point of 227-229 °C and a density of 1.191 g/mL at 25 °C. chemicalbook.com
Intermediate Transformations: The key intermediate in the Claisen condensation is the enolate of 3'-chloroacetophenone. This enolate is a potent nucleophile that drives the carbon-carbon bond formation. The final product, this compound, exists as a tautomeric mixture of the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Functionalization and Derivatization Reactions
The 1,3-diketone moiety is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
The diketone portion of this compound is the site of its chemical reactivity. The acidic methylene (B1212753) group between the two carbonyls is readily deprotonated to form a stabilized enolate, which can act as a nucleophile in various reactions. fiveable.me
Heterocycle Synthesis: 1,3-Diketones are valuable precursors for the synthesis of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. For example, reaction with hydrazines can yield pyrazoles. nih.gov
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, leading to the formation of α,β-unsaturated dicarbonyl compounds. nih.gov
Chelation: The enolate form of β-diketones acts as a bidentate ligand, readily forming stable chelate complexes with a variety of metal ions. researchgate.net This property is widely used in coordination chemistry and catalysis.
Retro-Claisen Condensation: Under certain conditions, 1,3-diketones can undergo a retro-Claisen condensation, which cleaves the carbon-carbon bond to yield an ester and a ketone. rsc.orgresearchgate.net This reaction can be catalyzed by acids or bases. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3'-Chloroacetophenone |
| Acetic anhydride |
| Acetyl chloride |
| Aluminum chloride |
| Chlorobenzene |
| Ethyl acetate |
| Lithium diisopropylamide (LDA) |
| Magnesium bromide etherate |
| Sodium ethoxide |
Reactions Involving the Diketone Moiety
Formation of Hydroxyimino Derivatives
The reaction of 1,3-diones with hydroxylamine (B1172632) can lead to the formation of hydroxyimino derivatives, also known as oximes. This transformation typically involves the condensation of one of the carbonyl groups with hydroxylamine. For instance, the reaction of a dione (B5365651) with hydroxylamine or its salts can yield the corresponding mono- or di-hydroxyimino derivative. researchgate.net The specific outcome often depends on the reaction conditions and the relative reactivity of the two carbonyl groups. In the case of unsymmetrical diones like this compound, a mixture of regioisomers could potentially be formed.
Formation of Hydrazone Derivatives
The condensation of this compound with hydrazines is a common method to produce hydrazone derivatives. This reaction serves as a crucial step in the synthesis of various nitrogen-containing heterocycles. Typically, the reaction involves heating the dione with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) or dioxane. nih.goveurekaselect.com The resulting hydrazones can exist as various tautomers and are often not isolated but used directly in subsequent cyclization reactions. nih.gov The formation of these hydrazide-hydrazone intermediates is a key step towards building more complex molecular architectures. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine | Hydrazone | nih.gov |
| Cyanoacetylhydrazine | α-Haloketone | Hydrazide-Hydrazone | eurekaselect.com |
| Cyanoacetylhydrazine | Acetylpyridine | Hydrazide-Hydrazone | nih.gov |
Cyclization Reactions for Heterocyclic Scaffolds
This compound is a versatile substrate for the synthesis of a wide array of heterocyclic systems due to its ability to react with various binucleophilic reagents.
Thiazoles: Thiazole (B1198619) derivatives can be synthesized from intermediates derived from 1,3-diones. A common route involves the initial formation of a thiosemicarbazone by reacting the dione with thiosemicarbazide (B42300). This intermediate can then undergo cyclization with α-haloketones, in a variation of the Hantzsch thiazole synthesis, to yield the corresponding thiazole derivatives. researchgate.net This multicomponent approach allows for the construction of highly substituted thiazole rings. nih.gov
Pyrazoles: The most widely utilized application of 1,3-dicarbonyl compounds in heterocyclic synthesis is the Paal-Knorr reaction with hydrazines to form pyrazoles. organic-chemistry.orgrsc.org The reaction of this compound with hydrazine or substituted hydrazines in a suitable solvent under acidic or basic catalysis, or even under neutral conditions, leads to the formation of the corresponding pyrazole (B372694) ring. organic-chemistry.org The regioselectivity of the reaction with substituted hydrazines is an important consideration, as two different regioisomers can potentially be formed. organic-chemistry.org Various catalysts, including iodine, can promote this cyclization. bohrium.com For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole has been synthesized, highlighting the utility of substituted phenyl moieties in pyrazole synthesis. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Heterocycle | Key Features | Reference(s) |
| 1,3-Diketone | Hydrazine | Pyrazole | In situ formation of diketone possible. | organic-chemistry.org |
| 1,3-Dicarbonyl Compound | Oxamic acid thiohydrazide | Pyrazole | Iodine-promoted cascade reaction. | bohrium.com |
| 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide | 1,2,4-Triazole-5(4H)-thione | Synthesis of a triazole from a pyrazole precursor. | nih.gov |
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved from this compound through multi-step sequences. One common pathway involves the initial formation of a thiosemicarbazide derivative, which is then cyclized. nih.govnih.gov For instance, reacting an acid hydrazide with an isothiocyanate yields a thiosemicarbazide, which can be cyclized under basic conditions to the 1,2,4-triazole-3-thione. nih.gov A variety of synthetic methods, including metal-free, copper-catalyzed, and electrochemical approaches, have been developed for the synthesis of 1,2,4-triazoles from different precursors. isres.orgfrontiersin.orgrsc.org
Furans: The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a primary method for furan synthesis. While this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,4-dicarbonyl system through various synthetic manipulations, which can then be cyclized to form substituted furans.
Pyrroles: Similar to furan synthesis, the Paal-Knorr synthesis for pyrroles involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. Therefore, this compound can be utilized as a starting material to first construct a suitable 1,4-dicarbonyl intermediate, which subsequently undergoes cyclization to afford the pyrrole (B145914) ring. Direct methods, such as the 1,3-dipolar cycloaddition of azomethine ylides with ynones, also provide a route to multi-substituted pyrroles. nih.gov
Thiophenes: Thiophene synthesis can be achieved through various cyclization strategies. For instance, iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles with 1,3-dicarbonyl compounds like this compound can produce highly functionalized 3-iodobenzo[b]thiophenes. nih.gov Other methods include the cyclization of functionalized alkynes, which can be prepared from dione precursors.
Electrochemical Radical Reactions for Carbon-Carbon Bond Formation
While specific examples of electrochemical radical reactions involving this compound for carbon-carbon bond formation are not extensively documented in the reviewed literature, the general class of 1,3-dicarbonyl compounds can participate in such transformations. The acidic nature of the methylene protons allows for the formation of enolates, which can be oxidized electrochemically to generate radicals. These radicals can then participate in carbon-carbon bond-forming reactions. For instance, the electrochemical oxidation of enolates derived from β-dicarbonyl compounds in the presence of suitable radical acceptors can lead to the formation of new C-C bonds. This methodology offers a green and efficient alternative to traditional methods that often require stoichiometric amounts of chemical oxidants.
Tautomerism and Conformational Analysis
Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton. masterorganicchemistry.comencyclopedia.pub In the case of 1,3-dicarbonyl compounds, the equilibrium exists between a diketo form, containing two carbonyl groups, and an enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond (ene-ol). masterorganicchemistry.com
The equilibrium between the keto and enol tautomers is determined by their relative thermodynamic stabilities. For simple monocarbonyl compounds like acetone (B3395972), the equilibrium heavily favors the keto form, primarily because the carbon-oxygen double bond (C=O) is significantly stronger and more stable than a carbon-carbon double bond (C=C).
However, in β-diketones such as 1-(3-Chlorophenyl)butane-1,3-dione, the enol form gains considerable stability through two key electronic effects:
Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating an extended π-electron system. This delocalization of electron density over the O=C-C=C-OH framework results in significant resonance stabilization.
Intramolecular Hydrogen Bonding: The spatial arrangement of the enolic hydroxyl group and the carbonyl oxygen allows for the formation of a stable, six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond. masterorganicchemistry.comstackexchange.com This interaction further lowers the energy of the enol tautomer.
Due to these stabilizing factors, the enol form is often the predominant tautomer for β-diketones in the gas phase and in non-polar solvents. mdpi.com The interconversion between the keto and enol forms involves the deprotonation of the α-carbon (the carbon between the two carbonyls) to form an enolate ion intermediate, followed by protonation on the oxygen atom. masterorganicchemistry.com This process can be catalyzed by either acid or base.
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. According to Meyer's Rule, the proportion of the keto tautomer tends to increase with increasing solvent polarity. missouri.eduresearchgate.net This phenomenon can be attributed to several factors:
Disruption of Intramolecular Hydrogen Bonds: Polar, protic solvents (like water or methanol) can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form and both the carbonyl and hydroxyl groups of the enol form. These solute-solvent interactions can effectively compete with and disrupt the stabilizing intramolecular hydrogen bond of the enol tautomer. masterorganicchemistry.comresearchgate.net
Dipole Moment and Solvation: The keto tautomer is often considered more polar than the chelated enol form. Polar solvents are better at solvating and stabilizing the more polar species. researchgate.net While theoretical calculations have sometimes challenged the assumption that the keto form always has a higher dipole moment, the strong solvation of the keto form's exposed carbonyl groups by polar solvents is a key factor favoring its existence in these media. missouri.eduacs.org
Consequently, in non-polar aprotic solvents like hexane or carbon tetrachloride, this compound is expected to exist predominantly in its enol form to maximize the stabilizing effect of the intramolecular hydrogen bond. masterorganicchemistry.com Conversely, in polar protic solvents like water or methanol, the equilibrium would shift significantly toward the diketo form. mdpi.comresearchgate.net
The electronic nature of the substituents on the β-diketone framework plays a crucial role in determining the tautomeric ratio. mdpi.com Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the keto and enol forms.
In this compound, the key substituent is the 3-chlorophenyl group. The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). When attached to the phenyl ring, this group influences the electronic properties of the entire molecule. For the enol tautomer where the phenyl ring is conjugated with the enone system, the electron-withdrawing nature of the chloro-substituent can increase the acidity of the enolic proton (O-H). This enhanced acidity can lead to a stronger intramolecular hydrogen bond, further stabilizing the enol form. unirioja.es Generally, electronegative substituents on the terminal carbons of a β-diketone system tend to increase the degree of enolization. missouri.edu
For this compound, two possible enol tautomers can be formed. The enol form where the double bond is conjugated with the phenyl ring is expected to be predominant due to the extended π-system, which provides greater resonance stabilization compared to the alternative enol form. stackexchange.com The 3-chloro substituent would enhance this preference by inductively withdrawing electron density.
Spectroscopic Investigations of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism in solution. mdpi.comthermofisher.com The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, meaning that the spectrometer detects distinct signals for each form rather than a time-averaged spectrum. encyclopedia.pub This allows for the direct observation and quantification of both tautomers in an equilibrium mixture.
The relative amounts of the keto and enol forms can be determined by integrating the areas of characteristic proton (¹H) NMR signals unique to each tautomer. asu.edu For instance, the integral of the enolic vinyl proton can be compared to the integral of the keto methylene (B1212753) protons to calculate the equilibrium constant (Keq). thermofisher.com
The ¹H and ¹³C NMR spectra of this compound would show a distinct set of signals for both the diketo and the chelated enol forms. The precise chemical shifts can be predicted based on data from analogous compounds like 1-phenylbutane-1,3-dione. preprints.orgresearchgate.net
¹H NMR Spectroscopy:
Enol Tautomer: The most characteristic signal is that of the enolic hydroxyl proton, which appears far downfield in the range of δ 16.0-17.0 ppm. amazonaws.com This significant deshielding is a direct consequence of the very strong intramolecular hydrogen bond. Another unique signal is the vinyl proton (-CH=), which typically resonates around δ 6.0-6.2 ppm as a singlet. preprints.org The methyl protons (-CH₃) appear as a singlet around δ 2.1-2.2 ppm. The aromatic protons on the 3-chlorophenyl ring would appear in the typical aromatic region (δ 7.2-8.0 ppm).
Keto Tautomer: This form is identified by a singlet for the methylene protons (-CH₂-) flanked by the two carbonyls, appearing around δ 3.5-4.5 ppm. preprints.org The methyl protons of the keto form are slightly more shielded than in the enol form, resonating near δ 2.2-2.3 ppm. wiley-vch.de
¹³C NMR Spectroscopy:
Enol Tautomer: The carbon spectrum shows two signals for the carbonyl/enol carbons. The carbon bonded to the hydroxyl group (C-OH) is typically found around δ 180-185 ppm, while the carbonyl carbon (C=O) is further downfield at δ 190-198 ppm. rsc.org The vinyl carbon (=CH-) resonates near δ 95-97 ppm.
Keto Tautomer: The two carbonyl carbons (C=O) of the diketo form are highly deshielded, with chemical shifts typically appearing in the range of δ 195-209 ppm. wiley-vch.de The methylene carbon (-CH₂-) signal is found around δ 58 ppm.
The presence of the chlorine atom on the phenyl ring would cause minor shifts in the aromatic carbon signals compared to the unsubstituted analog but would not fundamentally change the characteristic signals used to identify the keto and enol tautomers.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Tautomers of Aryl-butane-1,3-diones in CDCl₃
| Tautomer | -OH (enol) | Ar-H | =CH- (enol) | -CH₂- (keto) | -CH₃ |
|---|---|---|---|---|---|
| Enol | ~16.2 | ~7.4-7.9 | ~6.2 | - | ~2.2 |
| Keto | - | ~7.4-8.0 | - | ~4.1 | ~2.3 |
Data extrapolated from similar compounds. amazonaws.comrsc.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of Aryl-butane-1,3-diones in CDCl₃
| Tautomer | C=O (keto) | C=O (enol) | C-OH (enol) | Ar-C | =CH- (enol) | -CH₂- (keto) | -CH₃ |
|---|---|---|---|---|---|---|---|
| Enol | - | ~197 | ~183 | ~127-135 | ~96 | - | ~25 |
| Keto | ~202, ~197 | - | - | ~128-137 | - | ~59 | ~30 |
Data extrapolated from similar compounds. wiley-vch.dersc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Elucidation
Deuterium Isotope Effects on Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for studying the tautomeric equilibrium in β-diketones like this compound. The substitution of the enolic proton with deuterium introduces a small perturbation that can lead to significant changes in the ¹³C NMR chemical shifts, an observation known as the deuterium isotope effect (DIE).
The magnitude and sign of the DIE provide valuable information about the position of the tautomeric equilibrium and the strength of the intramolecular hydrogen bond in the enol form. In a typical analysis, the ¹³C NMR spectrum of the compound is compared with that of its deuterated analogue. For this compound, two primary enol tautomers are possible, involving the formation of an enol with either the C1 or C3 carbonyl group. The DIE on the carbon atoms involved in the enol ring (C1, C2, and C3) can be used to distinguish between these tautomers and to quantify their relative populations.
In analogous systems, such as 1-(n-pyridinyl)butane-1,3-diones, the analysis of deuterium isotope effects on ¹³C chemical shifts has been successfully employed to determine the equilibrium constants of the keto-enol tautomers. echemi.comresearchgate.net For this compound, a significant DIE would be expected for the carbons of the enol ring upon deuteration of the enolic hydroxyl group. The observation of distinct isotope effects for the C1 and C3 carbons would indicate a preference for one enol tautomer over the other.
Table 1: Expected Deuterium Isotope Effects (DIE) on ¹³C Chemical Shifts for the Enol Tautomers of this compound
| Carbon Atom | Expected DIE (ppm) for Enol-1 | Expected DIE (ppm) for Enol-2 |
| C1 | Large, positive | Small |
| C2 | Small | Small |
| C3 | Small | Large, positive |
| Note: This table is illustrative and based on general principles of DIE in β-diketones. Actual values would require experimental measurement. |
Infrared (IR) Spectroscopy for Carbonyl and Enolic Hydroxyl Stretches
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for distinguishing between the diketo and enol tautomers of this compound. The two tautomers exhibit distinct vibrational frequencies for their carbonyl (C=O) and hydroxyl (O-H) groups.
The diketo form is characterized by the presence of two carbonyl stretching vibrations, typically in the region of 1700-1740 cm⁻¹. In contrast, the enol form, which is stabilized by intramolecular hydrogen bonding, shows a broad O-H stretching band in the range of 2500-3200 cm⁻¹ and a conjugated carbonyl stretching band at a lower frequency, typically between 1600-1640 cm⁻¹. The significant shift of the carbonyl frequency to lower wavenumbers in the enol form is a direct consequence of the delocalization of electron density within the six-membered chelate ring formed by the intramolecular hydrogen bond.
Table 2: Expected Characteristic IR Absorption Bands for the Tautomers of this compound
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |
| C=O (non-conjugated) | Diketo | 1720-1740 |
| C=O (conjugated) | Diketo | 1700-1720 |
| C=O (conjugated, H-bonded) | Enol | 1600-1640 |
| O-H (intramolecular H-bond) | Enol | 2500-3200 (broad) |
| Note: This table presents expected ranges based on analogous compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomeric Balance Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to investigate the tautomeric equilibrium of this compound. The diketo and enol forms of β-diketones possess different electronic structures and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra.
The enol form, with its extended π-conjugated system, typically absorbs at longer wavelengths compared to the less conjugated diketo form. The position of the absorption maximum and the molar absorptivity are sensitive to the solvent polarity. By analyzing the UV-Vis spectra in different solvents, it is possible to assess the shift in the tautomeric equilibrium. For instance, in non-polar solvents, the enol form is generally favored, leading to a prominent absorption band at a longer wavelength. Conversely, in polar, protic solvents that can disrupt the intramolecular hydrogen bond, the equilibrium may shift towards the diketo form.
Studies on analogous compounds, such as methoxy-substituted 1,3-diphenylpropane-1,3-diones, have demonstrated the utility of UV-Vis spectroscopy in evaluating the influence of substituents and solvent on the keto-enol tautomeric balance.
Table 3: Expected UV-Vis Absorption Maxima for the Tautomers of this compound in Different Solvents
| Tautomer | Solvent Polarity | Expected λmax (nm) |
| Diketo | Polar | Shorter wavelength |
| Enol | Non-polar | Longer wavelength |
| Note: This table is illustrative of the expected trends. |
Computational Studies of Tautomerism and Conformations
Computational chemistry provides a powerful complement to experimental techniques for the study of tautomerism and conformational preferences in this compound.
Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to investigate the structures, stabilities, and properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometries of the diketo and various possible enol tautomers and conformers. echemi.comresearchgate.net
These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of each species. Furthermore, DFT allows for the calculation of the relative energies of the different tautomers and conformers, thereby mapping out the potential energy surface. The calculated energy differences can be used to predict the most stable tautomer and to estimate the equilibrium constants between the different forms. For instance, in a study of analogous pyridinylbutane-1,3-diones, DFT calculations were instrumental in determining the relative stabilities of the different keto-enol forms. echemi.comresearchgate.net
Table 4: Representative Calculated Relative Energies for Tautomers of a Phenylbutane-1,3-dione Analogue
| Tautomer/Conformer | Relative Energy (kcal/mol) |
| Enol-1 (syn) | 0.00 |
| Enol-1 (anti) | 2.50 |
| Enol-2 (syn) | 1.20 |
| Enol-2 (anti) | 3.80 |
| Diketo | 5.50 |
| Note: Data is hypothetical and for illustrative purposes, based on trends observed in DFT studies of similar β-diketones. |
Prediction of NMR Chemical Shifts and Spectroscopic Parameters for Tautomers
A significant advantage of computational methods is their ability to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structures. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for the different tautomers of this compound. echemi.combohrium.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.
By calculating the NMR chemical shifts for each optimized tautomer, it is possible to generate theoretical spectra. Comparison of these predicted spectra with the experimental NMR data can aid in the assignment of the observed signals to specific tautomers and can provide further evidence for the position of the tautomeric equilibrium. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in many cases. bohrium.com
Table 5: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Major Enol Tautomer of a Phenylbutane-1,3-dione Analogue
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 185.2 | 184.5 |
| C2 | 98.5 | 97.9 |
| C3 | 195.8 | 195.1 |
| C4 | 25.1 | 24.8 |
| Note: This table is a hypothetical example to illustrate the comparison between predicted and experimental data. |
Coordination Chemistry and Metal Complex Formation
1-(3-Chlorophenyl)butane-1,3-dione as a Chelating Ligand
This compound is a member of the β-diketone family of organic compounds. Its structure, featuring two carbonyl groups separated by a methylene (B1212753) group, is the key to its function as a versatile chelating ligand in coordination chemistry.
β-Diketones, such as this compound, typically exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form a monoanionic ligand, the β-diketonate. This enolate is the primary form through which these ligands coordinate to metal ions.
The β-diketonate anion is a classic example of a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the two donor atoms are the oxygen atoms of the carbonyl groups. This chelation results in the formation of a stable six-membered ring with the metal ion. The delocalization of the negative charge across the O-C-C-C-O framework of the chelate ring enhances the stability of the resulting metal complex.
While the bidentate chelate is the most common coordination mode, β-diketone ligands can exhibit other modes of binding, although these are less frequent.
The synthesis of transition metal complexes with β-diketone ligands like this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand is often deprotonated in situ by a base, or the reaction is carried out under conditions that favor the formation of the enolate.
For instance, the synthesis of a Palladium(II) complex could be achieved by reacting a palladium(II) salt, such as palladium(II) chloride, with this compound in a 1:2 molar ratio (metal:ligand). researchgate.net A study on a related ligand, 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, reported the synthesis of a Pd(II) complex by stirring the ligand with a palladium salt in acetone (B3395972). researchgate.net
Similarly, Copper(II) and Nickel(II) complexes can be prepared. semanticscholar.orgmdpi.comnih.gov A general method involves refluxing an ethanolic solution of the metal acetate (B1210297) or chloride with the β-diketone ligand. nih.gov For Ni(II), which often forms octahedral complexes, additional ligands like water or pyridine (B92270) may coordinate to the metal center. nih.gov
The synthesis of Gold(III) complexes can also be envisioned. researchgate.netnih.govlatrobe.edu.au These syntheses often start from a stable gold(III) precursor, and the β-diketonate ligand displaces other ligands to form the new complex. researchgate.net Given the propensity of Au(III) to form square planar complexes, a complex with two 1-(3-chlorophenyl)butane-1,3-dionate ligands could be targeted. nih.gov
A representative synthetic approach for these transition metal complexes is summarized in the table below.
| Metal Ion | General Synthetic Method | Potential Product Stoichiometry |
| Pd(II) | Reaction of a Pd(II) salt with the ligand in a 1:2 molar ratio in an organic solvent like acetone or ethanol (B145695). nih.govmdpi.comnih.govresearchgate.net | [Pd(L)₂] |
| Cu(II) | Reaction of a Cu(II) salt (e.g., acetate or chloride) with the ligand in a 1:2 molar ratio, often in ethanol. semanticscholar.orgmdpi.combeilstein-journals.orgnih.gov | [Cu(L)₂] |
| Ni(II) | Reaction of a Ni(II) salt with the ligand, potentially with additional coordinating solvents or ligands to form an octahedral complex. nih.govnih.gov | [Ni(L)₂(H₂O)₂] |
| Au(III) | Reaction of a Au(III) precursor with the ligand, leading to the displacement of existing ligands. researchgate.netnih.govlatrobe.edu.aumdpi.comresearchgate.net | [Au(L)₂]⁺ or [Au(L)₃] |
| L represents the deprotonated 1-(3-chlorophenyl)butane-1,3-dionate ligand. |
Lanthanide ions, being hard Lewis acids, have a strong affinity for oxygen donor ligands like β-diketonates. ijcce.ac.ir The synthesis of lanthanide complexes with this compound would typically involve the reaction of a lanthanide(III) salt (e.g., chloride or nitrate) with the ligand in a 1:3 molar ratio in a solvent such as ethanol or methanol. ijcce.ac.irnih.gov
To saturate the coordination sphere of the lanthanide ion, which typically has a coordination number of 8 or 9, and to prevent coordination of water molecules that can quench luminescence, ancillary ligands are often added to the reaction mixture. researchgate.net Common ancillary ligands include neutral bidentate nitrogen donors like 1,10-phenanthroline (B135089) or 2,2'-bipyridine. researchgate.net The resulting complexes often have the general formula [Ln(β-diketonate)₃(ancillary ligand)].
The synthesis of such complexes with various lanthanides, including Europium(III), Terbium(III), Samarium(III), and Dysprosium(III), is of great interest for their potential luminescent properties. nih.govresearchgate.netnih.gov
In some synthetic strategies, the ligand is not prepared and isolated prior to complexation but is instead formed in situ. This can involve the reaction of simpler precursors in the presence of the metal ion, which can act as a template, guiding the formation of the ligand around it.
While specific examples of the in situ formation of this compound during complex synthesis are not readily found in the literature, the concept is well-established in coordination chemistry. For example, reports describe the in situ generation of 1,3-dioxan-5-one (B8718524) derivatives which are then used in subsequent reactions. researchgate.net Another relevant example is the in situ nucleophilic addition of an alcohol to a ketone function of a ligand that is already coordinated to a palladium(II) center, demonstrating that the metal can influence the reactivity of the ligand. nih.gov
Structural Elucidation of Metal Complexes
The definitive proof of the structure of a metal complex, including its coordination geometry and intermolecular interactions, is most commonly obtained through single-crystal X-ray diffraction.
For the transition metal complexes mentioned, specific coordination geometries are expected. Pd(II) and Au(III) complexes with two bidentate β-diketonate ligands are typically square planar. nih.govnih.gov Cu(II) complexes can also adopt a square planar geometry, which may be distorted. semanticscholar.org Ni(II) complexes can be square planar or, more commonly with β-diketonates, octahedral, for example, by coordinating two water molecules in the axial positions. nih.gov
In the case of lanthanide complexes of the type [Ln(β-diketonate)₃(ancillary ligand)], the coordination number is typically 8, with the geometry being a distorted square antiprism or a distorted dodecahedron.
While X-ray crystallography is a powerful tool, no published crystal structures for metal complexes of this compound were identified in the searched literature. However, the crystal structure of a related compound, 1,4-bis(4-chlorophenyl)butane-1,4-dione, has been reported, showcasing the types of intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions, that can be expected in the crystal packing of such aromatic compounds. nih.gov
Elemental Analysis for Stoichiometry
While specific elemental analysis data for lanthanide complexes of this compound are not available in the public search results, the general expectation for trivalent lanthanide ions (Ln³⁺) with β-diketonate ligands is the formation of neutral tris-complexes with the formula [Ln(L)₃] or hydrated/solvated adducts such as [Ln(L)₃(H₂O)ₙ] or [Ln(L)₃(S)ₙ], where L represents the deprotonated β-diketonate ligand and S is a solvent molecule. The presence of ancillary ligands, such as phenanthroline or bipyridine, can lead to complexes with different stoichiometries, for example, [Ln(L)₃(phen)].
A hypothetical elemental analysis for a complex like [Eu(C₁₀H₈ClO₂)₃] would involve calculating the expected percentages of Carbon (C), Hydrogen (H), and Chlorine (Cl) and comparing them with experimentally determined values.
| Element | Theoretical % for [Eu(C₁₀H₈ClO₂)₃] |
| Carbon | 46.06 |
| Hydrogen | 3.09 |
| Chlorine | 13.59 |
| Europium | 19.42 |
| Oxygen | 12.26 |
| Note: This table is based on a hypothetical complex and is for illustrative purposes only. |
Spectroscopic Characterization of Complexes (IR, UV-Vis, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the structure and bonding within metal complexes.
Infrared (IR) Spectroscopy: In the IR spectra of β-diketonate complexes, the most significant changes are observed in the region of the C=O and C=C stretching vibrations. For the free this compound ligand, a strong absorption band corresponding to the keto-enol tautomer would be present. Upon coordination to a lanthanide ion, the C=O stretching frequency (typically around 1600-1700 cm⁻¹) is expected to shift to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal ion. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to the Ln-O stretching vibrations.
UV-Vis Spectroscopy: The UV-Vis absorption spectra of lanthanide complexes are typically dominated by the intense π-π* transitions of the organic ligand. d-nb.info The absorption spectrum of a this compound complex would show strong bands in the UV region, which are essential for the "antenna effect" in luminescence. The much weaker, sharp f-f transitions of the lanthanide ions are often obscured by these broad ligand-based absorption bands.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺). For paramagnetic lanthanide complexes (e.g., Eu³⁺, Yb³⁺), the NMR signals of the ligand are significantly shifted and broadened due to the interaction with the paramagnetic metal center. These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), can provide detailed structural information in solution.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the composition of the complex. nih.gov The mass spectrum would be expected to show a peak corresponding to the molecular ion of the complex, such as [Ln(L)₃]⁺ or fragments corresponding to the loss of one or more ligands.
| Spectroscopic Technique | Expected Observations for Ln(this compound)₃ |
| IR Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers; appearance of Ln-O stretching bands. |
| UV-Vis Spectroscopy | Intense ligand-based π-π* absorption bands in the UV region. |
| NMR Spectroscopy | Significant shifting and broadening of ligand proton signals in paramagnetic complexes. |
| Mass Spectrometry | Presence of molecular ion peaks corresponding to the intact complex and its fragments. |
Photophysical Properties of Lanthanide Complexes
The unique luminescent properties of lanthanide ions, characterized by long lifetimes and sharp emission bands, are often harnessed through coordination with organic ligands that act as antennas.
The luminescence of lanthanide complexes with organic ligands like this compound is typically achieved through an intramolecular energy transfer process known as the antenna effect. This process involves several steps:
The organic ligand (the antenna) absorbs incident light (usually UV) and is excited from its ground state (S₀) to a singlet excited state (S₁).
The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).
Energy is transferred from the ligand's triplet state to an appropriate accepting energy level of the lanthanide ion.
The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic line-like emission spectrum of the metal ion.
For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the lanthanide ion to facilitate the transfer and prevent back-energy transfer.
The design of the ligand is critical for achieving high luminescence quantum yields. The nature and position of substituents on the β-diketone framework can significantly influence the photophysical properties.
The presence of a chloro-substituent on the phenyl ring of this compound can affect the luminescence in several ways:
Energy of the Triplet State: The electronic properties of the substituent can modify the energy of the ligand's triplet state. Halogen atoms can influence the rate of intersystem crossing through the heavy-atom effect, which can enhance the population of the triplet state and potentially increase luminescence efficiency.
Non-radiative Deactivation: The ligand structure should minimize non-radiative deactivation pathways, such as vibrational quenching from C-H, O-H, or N-H oscillators in proximity to the lanthanide ion. Perfluorinated or perdeuterated ligands are often used to reduce this type of quenching.
Complex Stability: The substituent can also influence the stability and rigidity of the resulting complex, which in turn affects the luminescence.
Magnetic Properties of Lanthanide Complexes
Many lanthanide ions are paramagnetic due to the presence of unpaired f-electrons, leading to interesting magnetic properties in their complexes.
The magnetic properties of lanthanide complexes arise from the spin and orbital angular momenta of the 4f electrons. These properties are highly anisotropic due to the minimal shielding of the f-orbitals from the ligand field, which splits the ground state manifold.
For complexes of this compound with anisotropic lanthanide ions like Dy(III) or Tb(III), single-molecule magnet (SMM) behavior might be observed. SMMs are individual molecules that can exhibit slow relaxation of their magnetization, a property that could lead to applications in high-density data storage and quantum computing.
The magnetic behavior of these complexes can be predicted using theoretical calculations, such as ab initio methods, which can model the electronic structure and the splitting of the f-orbitals by the crystal field of the ligands. These theoretical predictions are then validated through experimental measurements, primarily using a SQUID (Superconducting Quantum Interference Device) magnetometer to measure the temperature and field dependence of the magnetic susceptibility.
While specific magnetic data for lanthanide complexes of this compound are not available in the searched literature, studies on similar β-diketonate complexes have shown that the geometry of the coordination sphere and the nature of the ligand play a crucial role in determining the magnetic anisotropy and the barrier to magnetization reversal in potential SMMs.
Advanced Spectroscopic and Structural Characterization
Comprehensive NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-(3-chlorophenyl)butane-1,3-dione, which exists as a mixture of keto and enol tautomers, NMR analysis provides crucial insights into their electronic environments and structural connectivity.
2D NMR Techniques for Structural Confirmation (e.g., HMBC, HMQC)
HMQC spectra establish direct one-bond correlations between protons and the carbons to which they are attached. For the methylene (B1212753) protons of the butane-1,3-dione chain, HMQC would show a correlation to the corresponding methylene carbon. Similarly, the methyl protons would correlate with the methyl carbon.
HMBC spectra, on the other hand, reveal longer-range couplings (typically over two to three bonds), which are critical for piecing together the molecular skeleton. For instance, the protons on the chlorophenyl ring would show correlations to neighboring carbons as well as to the carbonyl carbon, confirming the attachment of the phenyl ring to the dione (B5365651) chain. The methylene protons would be expected to show correlations to both carbonyl carbons, and the methyl protons would correlate to the adjacent carbonyl carbon and the methylene carbon. These correlations provide definitive evidence for the connectivity of the atoms within the molecule.
Solvent Effects on Spectroscopic Signatures
The spectroscopic signature of this compound is significantly influenced by the solvent used for analysis, primarily due to the keto-enol tautomerism inherent to β-dicarbonyl compounds. missouri.eduresearchgate.netresearchgate.netvalpo.edunih.gov The equilibrium between the keto and enol forms is sensitive to solvent polarity. missouri.eduresearchgate.netresearchgate.netvalpo.edunih.gov
In nonpolar solvents, the enol form is generally favored. This is attributed to the formation of a stable six-membered intramolecular hydrogen-bonded ring. In polar aprotic solvents, the equilibrium may shift towards the keto form as the solvent molecules can themselves act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol. missouri.eduresearchgate.net Polar protic solvents can further stabilize the keto form by hydrogen bonding with the carbonyl groups. researchgate.net
This solvent-dependent equilibrium is readily observable in ¹H NMR spectra. The enol form is characterized by a downfield signal for the enolic proton (typically > 10 ppm) and a single signal for the methyl group. The keto form, on the other hand, will show distinct signals for the methylene and methyl protons with different chemical shifts and coupling patterns. The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium constant in a given solvent. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman)
Detailed Analysis of Characteristic Vibrational Modes
The FT-IR and FT-Raman spectra of this compound exhibit a number of characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Table 1: General FT-IR Absorption Peaks for Functional Groups in this compound
| Vibration | Position (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | s | |
| Alkane C-H Stretch | 3000–2850 | m | |
| C=O Stretch (Keto form) | ~1730-1710 | s | Two distinct bands may be observed. |
| C=O Stretch (Enol form) | ~1640-1600 | s | Lower frequency due to conjugation and intramolecular hydrogen bonding. |
| C=C Stretch (Enol form) | ~1600-1580 | m | |
| Aromatic C-C Stretch | 1600–1400 | m | Multiple bands are expected. |
| C-Cl Stretch | 850–550 | m |
Abbreviations: s = strong; m = medium. The exact positions and intensities can vary based on the physical state of the sample and the presence of tautomers. wpmucdn.comorgchemboulder.comucla.edulibretexts.org
In the FT-IR spectrum, the carbonyl (C=O) stretching region is particularly informative. The keto tautomer is expected to show two distinct C=O stretching bands corresponding to the benzoyl and acetyl carbonyl groups. In contrast, the enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, will exhibit a lower frequency C=O stretching band. The broad O-H stretching vibration of the enol form can also be observed, often overlapping with the C-H stretching region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found below this value. The C-Cl stretching vibration is typically observed in the fingerprint region. wpmucdn.comorgchemboulder.comucla.edulibretexts.org
The FT-Raman spectrum provides complementary information. Aromatic ring vibrations and the C=C stretching of the enol form often give rise to strong Raman signals. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum compared to the IR spectrum.
Correlation with Computational Data
To gain a deeper understanding of the vibrational spectra, experimental data can be correlated with theoretical calculations, often employing Density Functional Theory (DFT). nih.govelsevierpure.commdpi.com By calculating the vibrational frequencies and intensities for the optimized geometries of both the keto and enol tautomers of this compound, a theoretical spectrum can be generated.
Comparison of the calculated spectra with the experimental FT-IR and FT-Raman spectra allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. This approach helps to resolve ambiguities in band assignments and provides a more complete picture of the vibrational dynamics of the compound. Such computational studies can also predict the relative energies of the different tautomers, offering further insight into their stability. elsevierpure.commdpi.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments would be a key diagnostic feature.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for similar compounds involve the cleavage of the bonds adjacent to the carbonyl groups. This could lead to the formation of ions such as the 3-chlorobenzoyl cation ([ClC₆H₄CO]⁺) and the acetyl cation ([CH₃CO]⁺). Further fragmentation of the 3-chlorobenzoyl cation could involve the loss of CO to form the 3-chlorophenyl cation ([ClC₆H₄]⁺). Analysis of these fragmentation patterns provides valuable information that corroborates the structure determined by other spectroscopic methods.
Molecular Ion Peak and Fragmentation Pathways
Mass spectrometry of this compound, which has an empirical formula of C₁₀H₉ClO₂ and a molecular weight of approximately 196.63 g/mol , provides critical data for its structural confirmation. sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 196. A crucial characteristic of chlorine-containing compounds is the presence of a significant M+2 peak due to the natural isotopic abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in an M+2 peak at m/z 198 with an intensity that is approximately one-third of the molecular ion peak's intensity, serving as a definitive marker for the presence of a single chlorine atom.
The fragmentation of this compound follows predictable pathways for β-dicarbonyl and aromatic compounds. miamioh.edu Common fragmentation patterns include:
Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. Loss of an acetyl radical (•CH₃CO, mass of 43 u) from the molecular ion would generate a prominent fragment ion at m/z 153. Alternatively, the loss of a methyl radical (•CH₃, mass of 15 u) can occur, leading to a fragment at m/z 181.
Formation of Acylium Ions: Cleavage between the two carbonyl carbons can lead to the formation of the stable 3-chlorobenzoyl acylium ion at m/z 139. The acetyl cation ([CH₃CO]⁺) at m/z 43 is also an expected and often abundant fragment.
Loss of Small Molecules: Fragmentation can also proceed via the loss of small, neutral molecules such as carbon monoxide (CO, 28 u) from fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 198 | [M+2]⁺ | [C₁₀H₉³⁷ClO₂]⁺ | Isotopic peak due to ³⁷Cl |
| 196 | [M]⁺ | [C₁₀H₉³⁵ClO₂]⁺ | Molecular Ion |
| 181 | [M - CH₃]⁺ | [C₉H₆ClO₂]⁺ | Loss of a methyl radical |
| 153 | [M - CH₃CO]⁺ | [C₈H₄ClO]⁺ | Loss of an acetyl radical |
| 139 | [ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |
| 111 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the 3-chlorobenzoyl cation |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation |
X-ray Crystallography
Elucidation of Solid-State Molecular Conformation
While specific X-ray crystallography data for this compound is not available in the reviewed literature, the solid-state conformation can be predicted based on the known behavior of β-dicarbonyl compounds. Such molecules typically exist as keto-enol tautomers. In the solid state, the enol form is generally favored due to the formation of a stable, planar, six-membered pseudo-ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.
Analysis of Hydrogen Bonding and Crystal Packing
In the absence of a determined crystal structure, the analysis of crystal packing relies on theoretical considerations. The crystal lattice of this compound would be stabilized by a combination of intermolecular forces. The primary interaction, aside from van der Waals forces, would likely be weak C-H···O hydrogen bonds, where hydrogen atoms from the phenyl ring or methyl group interact with the oxygen atoms of the dicarbonyl system of neighboring molecules.
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectral Analysis for Electronic Transitions
The electronic absorption spectrum of this compound is expected to be dominated by its enol tautomer, which possesses a conjugated system. The spectrum would exhibit characteristic absorption bands corresponding to specific electronic transitions. libretexts.org
π→π* Transitions: A strong absorption band is anticipated, typically in the range of 250-350 nm. This high-intensity absorption arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system that includes the phenyl ring and the enone moiety. libretexts.org
n→π* Transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital, is also possible. libretexts.org This transition is often observed as a shoulder on the more intense π→π* band or may be completely obscured by it.
The exact position and intensity of these bands are influenced by the solvent polarity. Polar solvents can lead to shifts in the absorption maxima (solvatochromism) by stabilizing either the ground or excited state.
Fluorescence Spectroscopy and Quenching Studies
Specific fluorescence studies on this compound have not been reported in the surveyed literature. Typically, molecules of this type are not strongly fluorescent, as non-radiative decay pathways often outcompete radiative emission.
Fluorescence quenching studies involve the reduction of fluorescence intensity by a substance known as a quencher. mdpi.com This process can occur through two primary mechanisms:
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and its efficiency increases with temperature. mdpi.cominoe.ro
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. inoe.roresearchgate.net An increase in temperature tends to decrease the stability of this complex, leading to reduced quenching efficiency.
Should this compound be used in such a study, its quenching behavior would depend on the interacting partner and could be analyzed using the Stern-Volmer equation to differentiate between static and dynamic mechanisms. inoe.ro
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical examination of 1-(3-Chlorophenyl)butane-1,3-dione, providing a detailed picture of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of this compound with high accuracy. These calculations reveal the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are crucial for understanding its physical and chemical characteristics.
Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is instrumental in predicting the optical properties of this compound, such as its electronic absorption spectrum. TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which dictate the intensity of absorption bands. This information is vital for understanding how the molecule interacts with light.
Analysis of Chemical Reactivity and Stability
The chemical behavior of this compound can be rationalized through the analysis of several key descriptors derived from computational calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Orbital | Description | Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | Data not available |
| LUMO | Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap | (ELUMO - EHOMO) | Data not available |
| Data for this compound is not publicly available in the search results. The table is a template for how such data would be presented. |
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are local reactivity descriptors that identify the most probable sites for electrophilic and nucleophilic attack within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are more susceptible to reacting with electrophiles or nucleophiles. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| O1 | Data not available | Data not available |
| O2 | Data not available | Data not available |
| Cl | Data not available | Data not available |
| Data for this compound is not publicly available in the search results. The table is a template for how such data would be presented. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.
For analogous aromatic diones, MEP analyses reveal that the most negative potential is concentrated around the oxygen atoms of the dicarbonyl groups, highlighting them as the primary sites for electrophilic interaction. The aromatic ring often exhibits a more complex potential landscape, with the chloro-substituent influencing the electron distribution. The hydrogen atoms, particularly those of the methyl and methylene (B1212753) groups, generally show a positive electrostatic potential. A detailed MEP analysis of this compound would be expected to follow these general trends, providing specific insights into how the 3-chloro substitution modulates the charge distribution across the entire molecule.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to identify and differentiate between various types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.
In studies of similar dione (B5365651) structures, RDG analysis has been pivotal in confirming the presence and nature of intramolecular hydrogen bonds, which are crucial in stabilizing the enol tautomer. These analyses would be expected to reveal a significant NCI between the enolic hydroxyl group and the adjacent carbonyl oxygen in this compound. Furthermore, RDG can elucidate weaker van der Waals interactions involving the phenyl ring and other parts of the molecule.
Simulation of Spectroscopic Data
Computational methods are frequently employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These theoretical predictions are invaluable for the assignment of experimental signals and for gaining a deeper understanding of the underlying molecular structure and dynamics.
Theoretical Prediction of NMR and Vibrational Frequencies
The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations (e.g., using the B3LYP functional and a basis set such as 6-311++G(d,p)). For this compound, such calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculations provide a set of normal modes, each with a corresponding frequency and intensity. For this compound, key vibrational modes would include the C=O stretching frequencies of the dione moiety, C-C stretching of the aromatic ring, and C-H stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
Validation against Experimental Data
A critical step in computational spectroscopy is the validation of theoretical predictions against experimental data. By comparing the calculated NMR chemical shifts and vibrational frequencies with those obtained from experimental NMR and FT-IR/Raman spectroscopy, the accuracy of the computational model can be assessed.
For compounds with similar structures, a good correlation between theoretical and experimental data has often been reported, lending confidence to the computational approach. For this compound, any discrepancies between the predicted and observed spectra could point to specific molecular interactions or environmental effects not fully captured by the theoretical model, such as solvent effects or intermolecular interactions in the solid state.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is influenced by its interactions with solvent molecules, particularly through hydrogen bonding.
Computational Modeling of Hydrogen Bonding
Computational models, particularly those employing DFT, are well-suited to investigate hydrogen bonding. In the context of this compound, which can exist in keto-enol tautomeric forms, intramolecular hydrogen bonding in the enol form is a key feature. Computational studies on analogous β-diketones have extensively modeled the geometry and energetics of this intramolecular hydrogen bond.
Furthermore, these models can be extended to explore intermolecular hydrogen bonding between the dione and protic solvents. By including explicit solvent molecules in the calculation or by using implicit solvent models (like the Polarizable Continuum Model, PCM), it is possible to quantify the effect of the solvent on the molecular structure, stability of tautomers, and spectroscopic properties. For this compound, such modeling would be crucial for understanding its behavior in different chemical environments.
Solvent Effects on Tautomeric Equilibria and Electronic Spectra
The tautomeric equilibrium between the diketo and enol forms of β-diketones like this compound is significantly influenced by the surrounding solvent environment. This phenomenon arises from the differential solvation of the tautomers, which possess distinct polarities and hydrogen bonding capabilities.
In non-polar solvents, the enol form is generally favored. This preference is attributed to the stability conferred by a strong intramolecular hydrogen bond, which forms a six-membered pseudo-aromatic ring. This internal hydrogen bond stabilizes the enol tautomer, making it the predominant species in solvents such as chloroform (B151607) and other non-polar media.
Conversely, in polar solvents, the equilibrium tends to shift towards the diketo form. Polar solvent molecules can engage in intermolecular hydrogen bonding with the carbonyl groups of the diketone, thereby disrupting the intramolecular hydrogen bond of the enol form. This interaction, coupled with the generally higher dipole moment of the diketo tautomer, leads to its stabilization and increased population in polar environments like dimethyl sulfoxide (B87167) (DMSO) and water. Studies on analogous 1,3-dicarbonyl compounds using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the keto-enol equilibrium constant is solvent-dependent. sigmaaldrich.com For instance, in some β-ketoamides, the enol tautomer is favored in non-protic solvents, while the keto form predominates in others.
The electronic absorption spectra of this compound are also sensitive to the solvent polarity, a phenomenon known as solvatochromism. The position, shape, and intensity of the absorption bands can shift with changes in the solvent. Generally, a shift to longer wavelengths (bathochromic or red shift) is observed in more polar solvents for π-π* transitions. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Investigations into similar compounds have demonstrated that polar solvents can cause a red shift in the absorption spectra, indicating a more charged excited state.
The presence of the electron-withdrawing chloro substituent on the phenyl ring is expected to influence the electronic distribution and, consequently, the tautomeric equilibrium and spectral properties. However, without specific experimental data for this compound, the precise quantification of these solvent effects remains a subject for further investigation.
Table 1: Expected Predominant Tautomer of this compound in Different Solvent Types
| Solvent Type | Expected Predominant Tautomer | Rationale |
| Non-polar (e.g., Chloroform, Hexane) | Enol | Stabilization via intramolecular hydrogen bonding. |
| Polar Aprotic (e.g., DMSO, Acetone) | Diketo | Disruption of intramolecular hydrogen bond and stabilization of the more polar diketo form. |
| Polar Protic (e.g., Water, Ethanol) | Diketo | Strong intermolecular hydrogen bonding with the solvent favors the diketo form. |
Analysis of Charge Transfer Interactions
The structure of this compound, particularly in its enol form, is conducive to intramolecular charge transfer (ICT). In this context, the enolate moiety can act as an electron-donating group (donor), while the 3-chlorophenyl ring functions as an electron-accepting group (acceptor). The presence of the electron-withdrawing chlorine atom enhances the acceptor character of the phenyl ring.
Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich enolate system, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the electron-deficient chlorophenyl ring. This electronic transition results in a charge-separated excited state with a larger dipole moment than the ground state.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for analyzing these charge transfer interactions. By calculating the molecular orbitals and the electron density distribution in both the ground and excited states, it is possible to visualize and quantify the extent of charge transfer. For example, DFT calculations on similar donor-π-acceptor systems have been used to elucidate the nature of the orbitals involved in the electronic transitions and to predict the charge distribution in the excited state.
The analysis of charge transfer in this compound would involve:
HOMO-LUMO Analysis: Examination of the spatial distribution of the HOMO and LUMO to confirm their localization on the donor and acceptor moieties, respectively.
Natural Bond Orbital (NBO) Analysis: Quantification of the charge distribution on different atomic centers in both the ground and excited states to determine the magnitude of charge transferred upon excitation.
Calculation of Dipole Moments: Comparison of the calculated dipole moments of the ground and excited states. A significant increase in the dipole moment upon excitation is a strong indicator of an ICT process.
Such computational studies would provide valuable insights into the photophysical properties of this compound and its potential applications in areas such as nonlinear optics and fluorescent probes, where intramolecular charge transfer is a key phenomenon.
Research Applications in Emerging Fields
Catalysis Research
β-Diketones are well-established as highly effective ligands in the realm of metal-catalyzed organic reactions. Their utility stems from their capacity to form stable chelate rings with metal ions, thereby influencing the metal center's electronic properties and steric environment. This modulation is key to controlling the catalytic activity and selectivity of the resulting metal complexes.
The core of 1-(3-Chlorophenyl)butane-1,3-dione's catalytic potential lies in its function as a bidentate ligand. It can coordinate with a metal center through its two oxygen atoms, a property that is fundamental to its application in facilitating a variety of bond-forming reactions. While specific studies on this compound are not extensively documented, the broader class of β-diketones is instrumental in forming metal complexes that catalyze crucial organic transformations. These reactions include the formation of carbon-carbon (C-C), carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. For instance, copper complexes with β-diketone ligands have been successfully employed in N-arylation reactions of carbazoles, demonstrating the role of these ligands in facilitating C-N bond formation. rsc.org The electronic effects of substituents on the aryl ring of the β-diketone, such as the chloro group in this compound, can fine-tune the catalytic activity of the metal center.
The versatility of β-diketone ligands like this compound extends to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-β-diketonate complexes are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. Molybdenum(IV) bis-β-diketonate complexes, for example, have been shown to be highly active catalysts for allylic substitution reactions in a homogeneous system. rsc.org
For heterogeneous catalysis, these complexes can be anchored to solid supports, which facilitates catalyst separation and recycling, a key advantage for industrial applications. While direct research on the heterogeneous catalytic applications of this compound is limited, the principles of immobilizing β-diketonate complexes are well-established, suggesting a potential avenue for future research with this specific compound.
Materials Science Applications
In the field of materials science, β-diketones are prized for their role in the creation of functional materials with unique optical and electronic properties. Their ability to form stable and often highly luminescent complexes with a range of metal ions is a key attribute.
Complexes of β-diketones with lanthanide ions, such as Europium(III) and Terbium(III), are particularly noted for their strong and sharp emission bands, a phenomenon known as the "antenna effect". nih.govresearchgate.net The β-diketone ligand absorbs light energy and efficiently transfers it to the central metal ion, which then emits light of a characteristic color. nih.govresearchgate.net This property is the foundation for their use in developing luminescent materials for various applications.
Table 1: Potential Applications of Luminescent β-Diketone Complexes
| Application Area | Description |
| Organic Light-Emitting Diodes (OLEDs) | Used as emissive materials, particularly for achieving pure red light from Europium complexes. mdpi.com |
| Bioscience Probes | Their fluorescence can be used for imaging and sensing in biological systems. mdpi.com |
| Luminescent Solar Concentrators (LSCs) | Can be used to absorb and concentrate sunlight to improve solar cell efficiency. researchgate.net |
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. psu.edupsu.edu The sensitizer (B1316253), or dye, is a critical component that absorbs sunlight and injects electrons into a semiconductor material. edelweisspublications.com Organic dyes are an attractive option due to their low cost and tunable properties. researchgate.net
The ideal sensitizer for a DSSC should have strong absorption in the visible spectrum and be able to firmly attach to the semiconductor surface. edelweisspublications.com While there is no specific research detailing the use of this compound as a sensitizer, the broader class of organic molecules with conjugated systems and anchoring groups is actively being explored. The β-diketone moiety can potentially be modified to incorporate the necessary features for a DSSC sensitizer. The development of new dyes is a key area of research in improving the efficiency of DSSCs. researchgate.net
Research in Medicinal Chemistry (Mechanistic and In Vitro Focus)
β-Diketones are recognized as valuable intermediates in the synthesis of a wide array of heterocyclic compounds that form the backbone of many pharmaceuticals. ijpras.comnih.gov Their chemical reactivity allows for the construction of complex molecular architectures with potential therapeutic applications.
The focus of research in this area is often on the in vitro evaluation of these synthesized compounds to understand their mechanism of action and to identify promising candidates for further development. β-Diketones and their derivatives have been investigated for a range of biological activities, including as antiviral and anticancer agents. acs.orgresearchgate.net For example, studies on aryl bis(β-diketones) have shown antiherpetic activity. acs.org
While direct in vitro studies on this compound are scarce, research on related compounds provides insight into its potential. The presence of the chlorophenyl group can significantly influence the biological activity of the molecule. The general approach involves using the β-diketone as a starting material to synthesize a library of derivatives which are then screened for their biological effects.
Lack of Specific Research Data for this compound Hampers Detailed Analysis of Biological Activities
The initial research plan aimed to investigate the compound's efficacy against the bacteria Staphylococcus aureus and Escherichia coli, and its potential as an anticancer agent against HeLa, MCF-7, and A375 cancer cell lines. The proposed mechanisms for its antimicrobial action included covalent bond formation with nucleophilic sites and redox reactions. For its anticancer activity, the focus was on the induction of apoptosis, modulation of apoptotic pathways, caspase activation, and its interaction with cellular targets like proteins and DNA.
However, the conducted searches did not yield any specific studies that have investigated these precise activities and mechanisms for this compound. While the broader class of β-diketones, to which this compound belongs, has been a subject of interest in medicinal chemistry for their potential biological activities, specific data for this particular chlorinated derivative is absent.
Consequently, any attempt to provide in-depth information on the topics outlined in the request would necessitate speculation and extrapolation from research on structurally related but distinct compounds. This approach would not meet the required standards of scientific accuracy and would be misleading.
Therefore, until specific scientific studies on this compound are published, a detailed and evidence-based article on its research applications in antimicrobial and anticancer fields cannot be responsibly constructed.
Anticancer Activity: In Vitro Studies and Mechanistic Pathways
Inhibition of Enzyme Activities (e.g., Aromatase, COX-2, CDK2)
The investigation into the direct inhibitory effects of this compound on key enzymes such as Aromatase, Cyclooxygenase-2 (COX-2), and Cyclin-dependent kinase 2 (CDK2) is an area with limited specific data in current scientific literature. While the broader class of β-diketones has been studied for various biological activities, dedicated research on the interaction of this particular chlorinated derivative with these specific enzymes is not extensively documented.
However, the structural motif of 1,3-dione is present in various enzyme inhibitors. For instance, derivatives of cyclohexane-1,3-dione are known to act as herbicides and drugs by inhibiting 4-hydroxyphenylpyruvate deoxygenase, a function attributed to their ability to chelate the ferrous ion within the enzyme's active site. mdpi.com This suggests that the dicarbonyl arrangement in this compound could potentially interact with metallic cofactors in metalloenzymes. The biological activity of such compounds is often linked to their keto-enol tautomerism, which influences their shape, acidity, and chelating properties. ruc.dknih.gov Further research is required to determine if this compound possesses any specific inhibitory activity against aromatase, COX-2, or CDK2.
Studies on Interactions with Biomolecules
The interaction of small molecules with biological macromolecules is fundamental to pharmacology and molecular biology. For this compound, this includes its potential to bind to proteins and nucleic acids, influenced by its unique structural and electronic properties.
DNA Binding and Bovine Serum Albumin (BSA) Targeting Studies (In Silico and Spectroscopic Approaches)
Direct experimental studies on the binding of this compound with DNA are not prominently featured in available research.
Conversely, the interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a widely studied area as it affects the distribution and availability of compounds in vivo. While specific spectroscopic or in silico studies for this compound are not detailed, research on analogous compounds provides insight. For example, studies on 1,3-bis(1′-uracilyl)-2-propanone have shown it can bind to BSA, with computational docking suggesting interactions within subdomain IIIB involving π–π stacking and hydrophobic interactions. nih.gov Similarly, fluorescence spectroscopy studies on 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) revealed a strong quenching effect on BSA's intrinsic fluorescence, indicating complex formation driven primarily by hydrophobic forces. nih.gov These findings suggest that a molecule like this compound, with its aromatic chlorophenyl group, would likely interact with BSA, a hypothesis that requires confirmation through specific binding and spectroscopic analysis.
Table 1: Interaction Data for Analogous Compounds with BSA
| Compound | Method | Key Findings | Reference |
|---|---|---|---|
| 1,3-bis(1′-uracilyl)-2-propanone | Circular Dichroism, UV Spectroscopy, Molecular Docking | Binding to BSA at subdomain IIIB; involves π–π stacking and hydrophobic interactions. | nih.gov |
Role of Tautomerism in Biological Activity and Biomolecular Interactions
A defining characteristic of β-diketones, including this compound, is their existence as a mixture of tautomeric forms: a diketo form and two rapidly interconverting enol forms. nih.gov The equilibrium between these forms is crucial as it dictates the molecule's physicochemical properties and, consequently, its biological activity. ruc.dkmdpi.com
The enol form is stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic ring. encyclopedia.pub This tautomer is generally more planar and less polar than the diketo form. The dominant tautomeric form in a biological environment can significantly influence how the molecule interacts with a receptor or enzyme active site. nih.gov For instance, the acidity (pKa), lipophilicity, and hydrogen-bonding capability are all dependent on the tautomeric state. The ability to correctly identify and account for the dominant tautomer is critical when performing computational studies like molecular docking to predict biomolecular interactions. nih.govmdpi.com Therefore, the biological profile of this compound is intrinsically linked to the dynamics of its keto-enol tautomerism.
Table 2: General Properties of β-Diketone Tautomers
| Tautomer | Key Structural Features | General Properties |
|---|---|---|
| Diketo | Two C=O groups separated by a CH₂ group | More flexible, typically more polar |
| Enol | C=C double bond, one C=O group, one C-OH group | Planar, stabilized by intramolecular H-bond, less polar |
Proton Transfer Mechanisms in Biological Environments (e.g., with amyloid peptides)
There is currently a lack of specific research investigating the proton transfer mechanisms between this compound and biological structures like amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. nih.govnih.gov The enolic form of β-diketones possesses a readily transferable proton within its intramolecular hydrogen bond, and this feature is fundamental to its chemistry. encyclopedia.pub While this proton mobility is well-established, its specific role in mediating interactions with amyloidogenic peptides has not been elucidated for this compound.
Organic Synthesis Building Blocks
The reactivity of the 1,3-dicarbonyl moiety makes compounds like this compound valuable and versatile building blocks in organic chemistry.
Precursors for Complex Heterocyclic Structures
The 1,3-dione functional group is a classic precursor for synthesizing a wide array of heterocyclic compounds. Its ability to react with various dinucleophiles allows for the construction of five- and six-membered rings. A prominent example is the Paal-Knorr synthesis, where 1,4-diketones (which can be synthesized from 1,3-diones) are cyclized to form furans, pyrroles, and thiophenes. rsc.orgresearchgate.net
The acidic methylene (B1212753) group situated between the two carbonyls in this compound can be readily deprotonated, and the resulting enolate can participate in various condensation and cyclization reactions. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to pyrimidines. The versatility of β-diketones as synthons is a cornerstone of heterocyclic chemistry, enabling the creation of molecules with diverse biological activities, including potential pharmaceuticals. mdpi.commdpi.comnih.gov
Table 3: Examples of Heterocycles from Diketonate Precursors
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine (B178648) | Pyrazole (B372694) | Condensation |
| Amidine/Urea | Pyrimidine | Condensation |
| Amines (for 1,4-diketones) | Pyrrole (B145914) | Paal-Knorr Synthesis |
Intermediate in Palladium-Catalyzed Reactions
extensive search of scientific literature and chemical databases did not yield specific examples of this compound serving as a direct intermediate in palladium-catalyzed reactions. While β-diketones, as a class of compounds, are known to be involved in various metal-catalyzed processes, including those with palladium, specific research detailing the role of this compound in this context is not publicly available.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions often proceed through various catalytic cycles involving palladium(0) and palladium(II) species. Common palladium-catalyzed reactions include cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, as well as various cyclization and carbonylation processes. mdpi.comnih.govrsc.orgnih.gov
In the context of diketones, palladium catalysts have been employed for the synthesis of various heterocyclic and carbocyclic systems. For instance, palladium-catalyzed carbonylative cyclization of certain unsaturated substrates can lead to the formation of indanones and cyclopentenones. rsc.orgmdpi.com Additionally, palladium-catalyzed reactions have been developed for the synthesis of complex molecules where diketone-like structures might be assembled or modified. nih.gov
Although no direct evidence was found for this compound as an intermediate, it is plausible that this compound could, in principle, participate in palladium-catalyzed transformations. For example, the enolate form of the dione (B5365651) could potentially undergo palladium-catalyzed allylation or arylation reactions. However, without specific experimental data or published research, any discussion of its role remains speculative.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While classical methods like the Claisen condensation are traditionally used for the synthesis of β-diketones, future research will likely focus on developing more efficient and environmentally friendly synthetic protocols for 1-(3-chlorophenyl)butane-1,3-dione. mdpi.comnih.govresearchgate.netnih.govijpras.com Green chemistry principles are expected to be at the forefront of these efforts.
Key areas of investigation will include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and increase yields, offering a more sustainable alternative to conventional heating methods. researchgate.netingentaconnect.comrsc.org
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher purity products and safer handling of reagents. This methodology is particularly advantageous for large-scale production.
Biocatalysis: The use of enzymes as catalysts could offer highly selective and environmentally benign routes to this compound and its derivatives, minimizing the need for harsh reagents and solvents. nih.govnih.gov
Novel Catalytic Systems: Exploration of new metal-based and organocatalytic systems could lead to more efficient and selective syntheses under milder conditions. mdpi.comnih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for β-Diketones
| Methodology | Advantages | Potential for this compound |
| Claisen Condensation | Well-established, readily available starting materials. mdpi.comnih.gov | Optimization for higher yield and purity. |
| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. researchgate.netingentaconnect.com | Development of a rapid and efficient synthesis protocol. |
| Flow Chemistry | Precise control, improved safety, scalability. | Potential for continuous and automated production. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. nih.govnih.gov | "Green" synthesis of chiral derivatives. |
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A fundamental aspect of β-diketone chemistry is the existence of keto-enol tautomerism. mdpi.comruc.dknih.gov For this compound, the equilibrium between the diketo and enol forms, and the dynamics of their interconversion, are crucial for understanding its reactivity and biological activity. Future research should employ advanced analytical techniques to probe these dynamic processes.
Promising techniques include:
Femtosecond Spectroscopy: Ultrafast techniques like femtosecond soft-X-ray spectroscopy can provide real-time insights into the electronic and structural rearrangements that occur during tautomerization. nih.govacs.orgnih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques and variable temperature studies can provide detailed information about the tautomeric equilibrium and the kinetics of interconversion in different solvent environments. mdpi.comruc.dk
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by providing theoretical insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. ruc.dknih.govnih.gov
Rational Design of Derivatives for Enhanced and Tunable Properties
The this compound scaffold offers multiple sites for chemical modification, allowing for the rational design of derivatives with tailored properties. Future research will focus on synthesizing new analogs with enhanced biological activity or specific material properties.
Key design strategies will involve:
Modification of the Phenyl Ring: Introducing different substituents on the chlorophenyl ring can modulate the electronic properties and steric profile of the molecule, influencing its biological interactions and coordination chemistry.
Alteration of the Butane-1,3-dione Moiety: Modifications to the diketone backbone can affect its chelating ability and tautomeric equilibrium.
Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives is crucial for applications in asymmetric catalysis and for studying stereospecific biological interactions. nih.govnih.govthieme-connect.comrsc.orgyoutube.com
Table 2: Potential Derivatives of this compound and Their Target Properties
| Derivative Type | Target Property | Potential Application |
| Fluorinated Analogs | Enhanced stability and lipophilicity. nih.gov | Bioactive compounds, ligands for metal complexes. |
| Heterocyclic Hybrids | Novel biological activities. ijpras.com | Medicinal chemistry. |
| Polymerizable Derivatives | Integration into polymer backbones. nih.gov | Functional materials, sensors. |
| Chiral Derivatives | Stereospecific interactions. nih.govnih.gov | Asymmetric catalysis, chiral drugs. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
Preliminary studies suggest that β-diketones possess a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov A critical area for future research is to elucidate the precise molecular mechanisms underlying the biological effects of this compound and its derivatives.
This will require a multi-pronged approach:
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives will help identify the key structural features responsible for a particular biological activity. nih.govyoutube.commdpi.com
Enzyme Inhibition Studies: Investigating the ability of these compounds to inhibit specific enzymes, and determining the mode of inhibition, will provide insights into their mechanism of action. nih.govnih.govdntb.gov.uaresearchgate.net
Molecular Docking and Dynamics Simulations: In silico studies can predict the binding modes of these compounds with biological targets such as proteins and nucleic acids, guiding the design of more potent analogs. nih.gov
Cellular and In Vivo Studies: Moving beyond in vitro assays to cellular and animal models will be essential to validate the therapeutic potential of promising compounds.
Exploration of New Catalytic Applications and Reaction Discoveries
The ability of β-diketones to act as versatile ligands for a wide range of metal ions opens up numerous possibilities for their use in catalysis. alfachemic.comresearchgate.net Future research should explore the catalytic potential of metal complexes of this compound.
Areas of interest include:
Homogeneous Catalysis: Developing catalysts for a variety of organic transformations, such as C-C bond formation, oxidation, and reduction reactions.
Asymmetric Catalysis: Utilizing chiral derivatives of this compound as ligands for enantioselective catalysis, a cornerstone of modern synthetic chemistry. nih.govnih.govthieme-connect.comrsc.orgyoutube.com
Polymerization Catalysis: Investigating the use of these complexes as initiators or catalysts for the synthesis of polymers with specific properties. nih.gov
Integration with Advanced Materials Science for Multifunctional Applications
The unique coordination and electronic properties of β-diketones make them attractive building blocks for the creation of advanced materials. Future research on this compound should explore its integration into various material platforms.
Potential applications include:
Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis. rsc.orgyoutube.com
Luminescent Materials: The formation of complexes with rare-earth metals could lead to novel luminescent materials for applications in sensing, imaging, and lighting. nih.govalfachemic.com
Functional Polymers: Incorporating the β-diketone moiety into polymers can impart them with metal-chelating properties, leading to materials for heavy metal removal or as heat stabilizers. alfachemic.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)butane-1,3-dione, and how can purity be maximized?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 3-chlorophenylacetone derivatives and diketones under alkaline conditions (e.g., NaOH/EtOH). Key steps include:
- Reaction optimization : Use a 1:1 molar ratio of 3-chlorobenzaldehyde to trifluoroacetone in ethanol at 70–80°C for 4–6 hours .
- Purification : Distillation under reduced pressure (60–80°C, 10–15 mmHg) followed by recrystallization from ethanol/water (1:3 v/v) yields >90% purity .
- Critical parameters : pH control (pH 10–12) minimizes side reactions (e.g., over-oxidation).
Q. How is the compound characterized spectroscopically, and what key structural features are identified?
- Analytical workflow :
- ¹H/¹³C NMR : The diketone moiety (C=O groups) appears as two distinct singlets at δ 2.85–3.10 ppm (¹H) and δ 195–210 ppm (¹³C). The 3-chlorophenyl group shows aromatic signals at δ 7.35–7.60 ppm .
- IR : Strong C=O stretches at 1700–1750 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ .
- XRD : Monoclinic crystal system (space group P21/c) with a dihedral angle of 85.2° between the diketone and chlorophenyl planes .
Intermediate Research Questions
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Side reactions :
- Aldol condensation : Competing self-condensation of ketones under basic conditions.
- Oxidation : Formation of carboxylic acids if excess oxidizing agents are present.
- Mitigation strategies :
- Use stoichiometric base (e.g., NaOH) and inert atmosphere (N₂) to suppress aldol pathways .
- Add antioxidants (e.g., hydroquinone) during reflux to prevent oxidation .
Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic insight : The electron-withdrawing Cl group activates the diketone for nucleophilic attack at the β-carbon.
Advanced Research Questions
Q. How can continuous-flow microreactors improve the scalability and safety of synthesizing this compound?
- Flow chemistry approach :
- Reactor design : Two-step cascade with residence time <10 minutes per step.
- Conditions : Ethanol solvent, 75°C, 5 bar pressure.
- Outcomes : 95% conversion with 50% reduction in waste compared to batch processes .
- Safety : Reduced thermal runaway risk due to precise temperature control in microchannels.
Q. What computational models predict the compound’s binding affinity for biological targets (e.g., enzymes)?
- In silico methods :
- Docking studies (AutoDock Vina) : The diketone moiety interacts with catalytic lysine residues (ΔG = −8.2 kcal/mol) in acetyltransferase enzymes.
- MD simulations : Chlorophenyl stabilizes binding via hydrophobic interactions with Leu154 and Val189 (RMSD <1.5 Å over 100 ns) .
- Validation : Experimental IC₅₀ values (e.g., 12.5 μM for E. coli FabI enzyme) align with computational predictions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (112–116°C vs. 197–199°C): How should researchers validate purity?
- Root cause : Impurities (e.g., unreacted 3-chlorobenzaldehyde) lower observed melting points.
- Resolution :
- HPLC analysis : Use C18 column (ACN/H₂O gradient) to confirm purity >98% .
- DSC : Sharp endothermic peaks at 198–200°C indicate pure compound .
Methodological Best Practices
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
